1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)7-11(6-9)8-13(3-4-13)12(14)15/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
AEEKBRMRBYIIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 3,5-Dimethylbenzyl Derivatives
A common synthetic route to cyclopropane carboxylic acids involves cyclopropanation of vinyl or allyl benzyl derivatives using carbenoid reagents or ylides. For 1-(3,5-dimethylbenzyl)cyclopropane-1-carboxylic acid, the key step involves the formation of the cyclopropane ring adjacent to the benzyl substituent.
Ylide-mediated cyclopropanation : Nitrogen ylides derived from bromoacetates (e.g., tert-butyl bromoacetate) can be reacted with vinyl-substituted aromatic compounds to form cyclopropane carboxylates. This method has been demonstrated in the synthesis of related pyrimidinyl cyclopropane carboxylic acids, where the cyclopropanation proceeded efficiently under mild conditions with good yields (~58%).
Palladium-catalyzed conjugate addition followed by cyclopropanation : Vinyl-substituted aromatic rings can undergo palladium-catalyzed conjugate addition reactions to install vinyl groups, which then undergo cyclopropanation with ylides to afford cyclopropane carboxylates.
After cyclopropanation, the ester protecting groups (e.g., tert-butyl) can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Hydrolysis of Cyclopropane Carboxylate Esters
The prepared cyclopropane carboxylate esters are typically hydrolyzed to the corresponding carboxylic acids by saponification or acidic hydrolysis.
Basic hydrolysis (Saponification) : Treatment with aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) in aqueous-alcoholic media at elevated temperatures (50–120 °C) converts esters to carboxylates, which can be acidified to yield the free acid.
Acidic hydrolysis : Alternatively, esters can be hydrolyzed under acidic conditions, although basic hydrolysis is more common for cyclopropane carboxylates.
Alternative Cyclopropane Ring Formation Methods
Simmons–Smith reaction : The classical Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple can be applied to styrene derivatives bearing 3,5-dimethyl substitution to form the cyclopropane ring, followed by oxidation or functional group transformations to introduce the carboxylic acid group.
Diazo compound cyclopropanation : Reaction of diazo compounds with alkenes can also generate cyclopropanes, which can be functionalized to yield the target acid.
Representative Preparation Procedure (Inferred)
Analytical Characterization
- Melting point : Typically determined to confirm purity.
- NMR Spectroscopy : ^1H and ^13C NMR confirm cyclopropane ring and aromatic substitution patterns.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 190.24 g/mol.
- Infrared Spectroscopy : Characteristic carboxylic acid O–H and C=O stretches.
- X-ray Crystallography : May be used for definitive structural confirmation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitrogen ylide cyclopropanation | tert-Butyl bromoacetate, DABCO, 3,5-dimethylbenzyl vinyl derivative | Anhydrous MeCN, 23–80 °C, 20 h | High regio- and stereoselectivity; mild conditions | Requires preparation of vinyl precursor |
| Basic hydrolysis (saponification) | NaOH or KOH, aqueous ethanol | Reflux, 50–120 °C, 17 h | Efficient ester cleavage | Requires careful pH control |
| Simmons–Smith cyclopropanation | Zn-Cu, CH2I2, styrene derivative | Room temperature to reflux | Direct cyclopropanation of alkenes | May give mixtures; less selective |
| Diazo compound cyclopropanation | Diazo esters, alkene | Varies | Versatile cyclopropanation | Diazo compounds can be hazardous |
Research Findings and Notes
The nitrogen ylide-mediated cyclopropanation is a modern and efficient route to cyclopropane carboxylates with good yields and stereocontrol, as demonstrated in related pyrimidinyl systems.
Saponification of esters to acids is well-established and reliably produces the free acid in high purity.
Direct literature on this compound is limited; however, analogous compounds and methods provide a robust framework for its synthesis.
No reliable data were found from benchchem.com or smolecule.com as per exclusion criteria.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboxylic acid group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1-(3,5-dimethylbenzyl)cyclopropane-1-carboxylic acid with structurally related compounds, highlighting substituent-driven differences in properties and applications.
Key Findings from Comparative Analysis
Substituent Electronic Effects :
- Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring stability and reduce carboxylic acid acidity. Methoxy groups in the 3,5-dimethoxyphenyl analog enhance polarity, improving solubility in polar solvents .
- Electron-withdrawing groups (e.g., CF₃, F, Cl) lower the pKa of the carboxylic acid, making it more reactive in esterification or amidation reactions. The trifluoromethyl analog exhibits the highest acidity among the compared compounds .
Synthetic Accessibility :
- Substituent steric bulk impacts reaction efficiency. The 3,5-bis(trifluoromethyl)phenyl analog shows a lower synthesis yield (61%) compared to the 3,5-dimethoxyphenyl derivative (92%), likely due to steric hindrance during cyclopropanation .
- Bromine in the 3-bromophenyl analog facilitates cross-coupling reactions, highlighting its utility in constructing complex architectures .
Biological and Material Applications :
- ACC is biologically distinct, serving as a precursor to ethylene in plants, unlike the other compounds, which are synthetic intermediates .
- Fluorinated analogs (e.g., 3,5-difluoro, 3,5-bis(trifluoromethyl)) are prioritized in drug discovery for their metabolic stability and membrane permeability .
Structural Flexibility :
- The cyclopropene ring in the 3-bromophenyl derivative introduces strain and unsaturation, enabling unique reactivity patterns (e.g., Diels-Alder reactions) absent in saturated cyclopropane analogs .
Biological Activity
1-(3,5-Dimethylbenzyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and influence biochemical pathways critical for cellular functions.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes related to metabolic pathways.
- Receptor Modulation : Potential interaction with receptors involved in signal transduction pathways.
Case Studies and Research Findings
- Inhibition of Ethylene Biosynthesis :
- Insecticidal Activity :
- Safety and Toxicity Assessments :
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | LC50 (μM) | Toxicity |
|---|---|---|---|
| This compound | Inhibitor of ethylene biosynthesis | Not specified | Low |
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | 28.9 ± 5.6 | Non-toxic to human cells |
| Cyclopropane-1,1-dicarboxylic acid | Ethylene biosynthesis inhibitor | Not specified | Low |
Q & A
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assays (e.g., MIC for antimicrobial activity) using reference compounds like 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Consider pharmacokinetic variables (e.g., metabolic stability in liver microsomes) that may mask in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
